2-(N-Methyl-N-butylamino)ethanol
Overview
Description
2-(N-Methyl-N-butylamino)ethanol is an organic compound with the molecular formula C7H17NO. It is a secondary amine with a hydroxyl group, making it a versatile compound in various chemical reactions and applications. This compound is known for its use in the synthesis of other chemicals and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(N-Methyl-N-butylamino)ethanol can be synthesized through the reaction of N-methylbutylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where N-methylbutylamine and ethylene oxide are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation and other separation techniques to isolate the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or alcohols, depending on the reagents used.
Scientific Research Applications
2-(N-Methyl-N-butylamino)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(N-Methyl-N-butylamino)ethanol involves its interaction with various molecular targets. As a secondary amine, it can form hydrogen bonds and interact with enzymes and receptors in biological systems. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparison with Similar Compounds
2-(Butylamino)ethanol: Similar structure but lacks the methyl group on the nitrogen atom.
2-(Ethylamino)ethanol: Contains an ethyl group instead of a butyl group.
2-(Methylamino)ethanol: Contains a methyl group instead of a butyl group.
Uniqueness: 2-(N-Methyl-N-butylamino)ethanol is unique due to the presence of both a methyl and a butyl group on the nitrogen atom, which influences its chemical properties and reactivity. This combination of functional groups makes it a valuable compound in various chemical syntheses and applications.
Properties
IUPAC Name |
2-[butyl(methyl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-4-5-8(2)6-7-9/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMZQFDMNKNFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285023 | |
Record name | 2-(N-METHYL-N-BUTYLAMINO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2893-48-3 | |
Record name | 2893-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40251 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(N-METHYL-N-BUTYLAMINO)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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